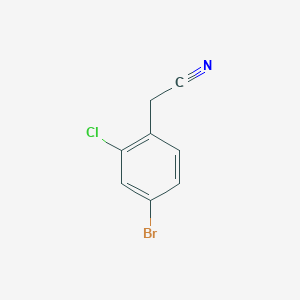
2-(4-Bromo-2-chlorophenyl)acetonitrile
Vue d'ensemble
Description
“2-(4-Bromo-2-chlorophenyl)acetonitrile” is a chemical compound with the CAS Number: 67197-54-0 . It has a molecular weight of 230.49 . The IUPAC name for this compound is (4-bromo-2-chlorophenyl)acetonitrile .
Molecular Structure Analysis
The InChI code for “2-(4-Bromo-2-chlorophenyl)acetonitrile” is 1S/C8H5BrClN/c9-7-2-1-6 (3-4-11)8 (10)5-7/h1-2,5H,3H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The storage temperature for “2-(4-Bromo-2-chlorophenyl)acetonitrile” is 4°C .Applications De Recherche Scientifique
Organic Synthesis
“2-(4-Bromo-2-chlorophenyl)acetonitrile” is an important intermediate in organic synthesis . It’s used as a building block in the conversion reactions, which have become one of the most attractive fields in organic synthesis .
Electrochemical Conversions
This compound plays a significant role in the field of electrochemical conversions. Due to its good conductivity and environmentally friendly features, it’s used as a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds .
Cyanomethylation
In the process of cyanomethylation, “2-(4-Bromo-2-chlorophenyl)acetonitrile” is used as a key component. This process is crucial in the synthesis of various organic compounds .
Tetrasubstituted Olefins Synthesis
“2-(4-Bromo-2-chlorophenyl)acetonitrile” is used in the synthesis of tetrasubstituted olefins. These compounds have a wide range of applications in the field of organic chemistry .
Heterocyclic Compounds Synthesis
This compound is also used in the synthesis of heterocyclic compounds. These compounds are widely used in pharmaceuticals and agrochemicals .
Amidation Process
“2-(4-Bromo-2-chlorophenyl)acetonitrile” plays a significant role in the amidation process. Amidation is a key reaction in the synthesis of a variety of bioactive compounds .
Pharmaceutical Intermediates
It’s employed as an intermediate for pharmaceuticals . This makes it a crucial component in the production of various drugs.
Crystal Structure Studies
The compound is used in crystal structure studies . Understanding the crystal structure of compounds is vital in the field of material science and solid-state chemistry.
Propriétés
IUPAC Name |
2-(4-bromo-2-chlorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZBZBHXAMJWMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-chlorophenyl)acetonitrile | |
CAS RN |
67197-54-0 | |
| Record name | (4-Bromo-2-chlorophenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

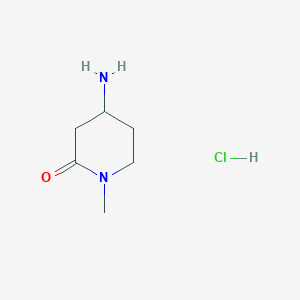
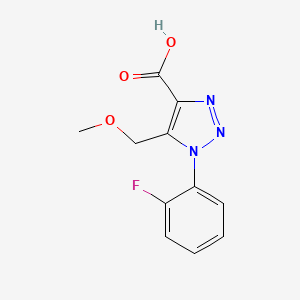
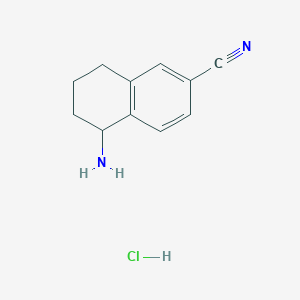
![2-butyl-1'-methyl-1-oxo-1,4-dihydro-2H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid](/img/structure/B1373828.png)
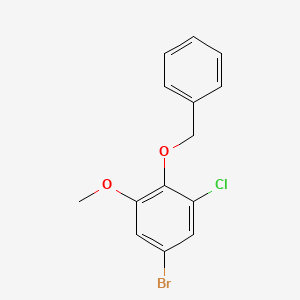





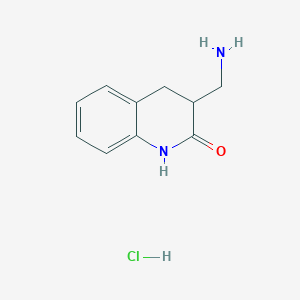
![3-benzyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone](/img/structure/B1373839.png)

